Sm-AMP-D1
Description
Properties
bioactivity |
Fungi, |
|---|---|
sequence |
KICERASGTWKGICIHSNDCNNQCVKWENAGSGSCHYQFPNYMCFCYFDC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Sm-AMP-D2
Comparison with Brassicaceae Defensins
This compound shares sequence similarity with defensins from Brassicaceae species (e.g., radish and Arabidopsis), which also exhibit cysteine-stabilized αβ motifs and antifungal activity. However, this compound distinguishes itself through:
Table 2: Key Advantages of this compound Over Other Defensins
| Criterion | This compound | Brassicaceae Defensins |
|---|---|---|
| Pathogen Range | Broad (fungi, oomycetes) | Narrow (species-specific) |
| Transgenic Compatibility | High (success in bananas) | Limited (host-specific expression) |
| Minimal Inhibitory Concentration | ≤1 µM | Often higher (e.g., 2–5 µM) |
Preparation Methods
Biological Source and Initial Extraction
Sm-AMP-D1 is naturally expressed in Stellaria media plants. Preparation often begins with the extraction of the peptide or its gene from plant tissues:
Transgenic Expression : One effective method involves the genetic engineering of host plants (e.g., banana plants) to express the this compound gene, resulting in enhanced resistance to fungal pathogens. This approach requires isolating the defensin gene and inserting it into the host genome using molecular cloning techniques.
Peptide Extraction : Alternatively, the peptide can be extracted directly from plant tissues using buffer solutions optimized for protein solubilization, followed by purification steps such as centrifugation and chromatography.
Recombinant Production Methods
Due to the limitations of direct extraction, recombinant DNA technology is widely employed for this compound preparation:
Gene Cloning and Expression Systems : The this compound gene is cloned into bacterial or yeast expression vectors. Common hosts include Escherichia coli and Pichia pastoris, which allow for high-yield peptide production.
Purification Techniques : Following expression, the peptide is purified using affinity chromatography (e.g., His-tag purification), ion-exchange chromatography, or reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity.
Folding and Refolding : Since antimicrobial peptides often contain disulfide bonds critical for activity, proper folding is ensured either during expression or through in vitro refolding protocols involving redox buffers.
Nanoparticle-Associated Preparation (NanoAMPs)
Recent advances have explored the association of this compound with nanoparticles to improve stability, solubility, and targeted delivery:
Nanomaterials Used : Various nanomaterials such as inorganic metals, liposomes, polymers, and nanofibers have been employed to prepare NanoAMPs containing this compound.
Preparation Methods : The peptide is either adsorbed onto or encapsulated within nanoparticles. Techniques include:
Co-precipitation : Mixing peptide solutions with nanoparticle precursors under controlled conditions to form complexes.
Emulsification : For liposome-based nanoparticles, emulsification methods encapsulate the peptide within lipid bilayers.
Polymerization : Polymers such as chitosan or PLGA are used to form nanoparticles embedding the peptide.
Advantages : Nanoparticle association enhances the half-life of this compound, reduces toxicity, and improves targeted antimicrobial action.
Computational Design and Optimization
In silico methods complement experimental preparation by optimizing this compound derivatives with improved features:
Homology Modeling and Molecular Dynamics : These computational techniques predict the 3D structure and stability of peptide variants.
Protein Docking : Used to simulate interactions with microbial targets, guiding peptide modification for enhanced efficacy.
Benefits : These approaches reduce production costs and metabolic burden on host plants, facilitating efficient peptide synthesis.
Summary Data Table of Preparation Methods
Detailed Research Findings
Maximiano et al. (2022) demonstrated that transgenic banana plants expressing this compound showed significant resistance against Fusarium oxysporum, indicating successful gene integration and expression.
Nanoparticles prepared with this compound improved peptide solubility and half-life, with materials like liposomes and polymers showing promising delivery mechanisms.
Computational studies have facilitated the design of this compound derivatives with enhanced antimicrobial properties and reduced metabolic costs, supporting sustainable agricultural applications.
Q & A
Q. How can researchers ensure reproducibility when scaling up this compound production?
- Methodological Answer : Implement quality-by-design (QbD) principles to define critical process parameters (CPPs) . Use design-of-experiments (DoE) software (e.g., JMP) to optimize synthesis conditions. Archive production batches with detailed metadata for audit trails .
Interdisciplinary and Ethical Considerations
Q. What ethical frameworks apply to this compound research involving animal models?
Q. How can interdisciplinary teams collaborate effectively on this compound projects?
- Methodological Answer : Establish shared data repositories (e.g., GitHub, Figshare) with version control . Hold cross-disciplinary workshops to align terminology (e.g., “bioactivity” vs. “efficacy”). Use project management tools (e.g., Gantt charts) to track milestones and responsibilities .
Tables for Key Methodological Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
